1-N,1-N-diethyl-4-N-(2-methylquinazolin-4-yl)pentane-1,4-diamine
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Overview
Description
1-N,1-N-diethyl-4-N-(2-methylquinazolin-4-yl)pentane-1,4-diamine is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring system substituted with a diethylamino group and a pentane-1,4-diamine chain. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,1-N-diethyl-4-N-(2-methylquinazolin-4-yl)pentane-1,4-diamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Substitution with Diethylamino Group: The quinazoline core is then reacted with diethylamine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the diethylamino group.
Attachment of Pentane-1,4-diamine Chain: The final step involves the reaction of the substituted quinazoline with 1,4-dibromopentane in the presence of a base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-N,1-N-diethyl-4-N-(2-methylquinazolin-4-yl)pentane-1,4-diamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated compounds, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the halogenated compound used.
Scientific Research Applications
1-N,1-N-diethyl-4-N-(2-methylquinazolin-4-yl)pentane-1,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-N,1-N-diethyl-4-N-(2-methylquinazolin-4-yl)pentane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-N,1-N-diethyl-4-N-(2-phenylquinazolin-4-yl)pentane-1,4-diamine: Similar structure but with a phenyl group instead of a methyl group on the quinazoline ring.
1-N,1-N-diethyl-4-N-(2-methoxyquinazolin-4-yl)pentane-1,4-diamine: Similar structure but with a methoxy group instead of a methyl group on the quinazoline ring.
Uniqueness
1-N,1-N-diethyl-4-N-(2-methylquinazolin-4-yl)pentane-1,4-diamine is unique due to the presence of the methyl group on the quinazoline ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds .
Properties
IUPAC Name |
1-N,1-N-diethyl-4-N-(2-methylquinazolin-4-yl)pentane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4/c1-5-22(6-2)13-9-10-14(3)19-18-16-11-7-8-12-17(16)20-15(4)21-18/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSILKUEMQOYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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